Etodroxizine-d8
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Overview
Description
Etodroxizine-d8 is a deuterated form of Etodroxizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used in scientific research, particularly in the field of proteomics. The deuterated form, this compound, is often utilized in studies requiring stable isotopes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etodroxizine-d8 involves the incorporation of deuterium atoms into the Etodroxizine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Etodroxizine-d8 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Etodroxizine-d8 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Etodroxizine.
Mechanism of Action
Etodroxizine-d8 exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and gastrointestinal tract. The pathways involved include the inhibition of histamine-induced signaling cascades, which ultimately reduces the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Hydroxyzine: Another first-generation antihistamine with similar sedative properties.
Pipoxizine: A compound with similar chemical structure and antihistamine effects.
Chlorcyclizine: Shares the diphenylmethylpiperazine core structure and is used as an antihistamine.
Uniqueness
Etodroxizine-d8 is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications. The presence of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic studies .
Properties
CAS No. |
1794941-58-4 |
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Molecular Formula |
C23H31ClN2O3 |
Molecular Weight |
427.011 |
IUPAC Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |
InChI Key |
VUFOCTSXHUWGPW-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Synonyms |
2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; 1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine-d8; 2-[2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; Etodroxyzine-d8 |
Origin of Product |
United States |
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